![molecular formula C8H9F10NO2 B3317482 Bis-(2-pentafluoroethyloxy-ethyl)-amine CAS No. 960365-29-1](/img/structure/B3317482.png)
Bis-(2-pentafluoroethyloxy-ethyl)-amine
Overview
Description
Bis-(2-pentafluoroethyloxy-ethyl)-amine, also known as BPEA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the fluorous phase family of compounds, which are characterized by their unique solubility properties in fluorinated solvents. BPEA has been studied for its potential use in a variety of applications, including drug discovery, catalysis, and materials science.
Mechanism of Action
The mechanism of action of Bis-(2-pentafluoroethyloxy-ethyl)-amine is not well understood, but it is believed to interact with biological targets through hydrogen bonding and other non-covalent interactions. Bis-(2-pentafluoroethyloxy-ethyl)-amine has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
Bis-(2-pentafluoroethyloxy-ethyl)-amine has been shown to have a variety of biochemical and physiological effects, including the ability to modulate enzyme activity, receptor signaling, and membrane transport. Bis-(2-pentafluoroethyloxy-ethyl)-amine has also been shown to have anti-inflammatory and anti-tumor properties, although the exact mechanisms underlying these effects are not well understood.
Advantages and Limitations for Lab Experiments
The unique solubility properties of Bis-(2-pentafluoroethyloxy-ethyl)-amine make it an attractive compound for use in scientific research. Bis-(2-pentafluoroethyloxy-ethyl)-amine is highly soluble in fluorinated solvents, which can simplify purification and analysis of reaction products. However, the high cost of Bis-(2-pentafluoroethyloxy-ethyl)-amine and limited availability of commercial sources can be a limitation for some research applications.
Future Directions
There are many potential future directions for research involving Bis-(2-pentafluoroethyloxy-ethyl)-amine. One area of interest is the development of Bis-(2-pentafluoroethyloxy-ethyl)-amine-based therapeutics for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of Bis-(2-pentafluoroethyloxy-ethyl)-amine as a ligand for the development of new catalysts with enhanced activity and selectivity. Additionally, Bis-(2-pentafluoroethyloxy-ethyl)-amine could be studied for its potential use in the development of new materials with unique properties, such as high thermal stability and low surface energy.
Scientific Research Applications
Bis-(2-pentafluoroethyloxy-ethyl)-amine has been studied for its potential use in a variety of scientific research applications, including drug discovery, catalysis, and materials science. In drug discovery, Bis-(2-pentafluoroethyloxy-ethyl)-amine has been shown to have potential as a scaffold for the development of novel therapeutics, due to its unique solubility properties and ability to interact with biological targets. In catalysis, Bis-(2-pentafluoroethyloxy-ethyl)-amine has been studied as a potential ligand for transition metal catalysts, due to its ability to stabilize metal complexes and enhance catalytic activity. In materials science, Bis-(2-pentafluoroethyloxy-ethyl)-amine has been studied for its potential use in the development of new materials with unique properties, such as high thermal stability and low surface energy.
properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F10NO2/c9-5(10,11)7(15,16)20-3-1-19-2-4-21-8(17,18)6(12,13)14/h19H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJSWWBFGDHRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)(F)F)NCCOC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F10NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(2-pentafluoroethyloxy-ethyl)-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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